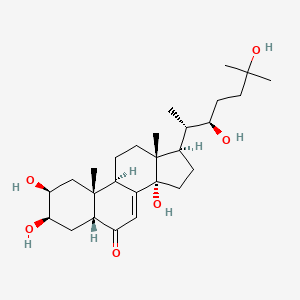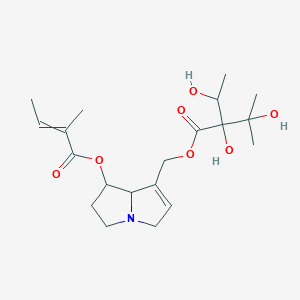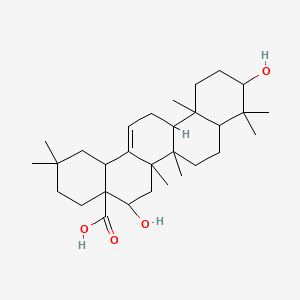
Elacytarabine
Descripción general
Descripción
Elacytarabine is a promising cytotoxic nucleoside agent, developed as a fatty acid derivative of cytarabine. It is primarily used in the treatment of relapsed or refractory acute myeloid leukemia. Unlike cytarabine, this compound’s cellular uptake is independent of the human equilibrative nucleoside transporter-1, resulting in prolonged intracellular retention of the active nucleoside .
Mecanismo De Acción
Target of Action
Elacytarabine is a fatty acid derivative of cytarabine, a cytotoxic cancer drug . The primary target of this compound is the DNA synthesis process in cancer cells . It competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis .
Mode of Action
This compound is a prodrug, which means it is converted into its active form inside the body . Specifically, it is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . This active form then competes with cytidine for incorporation into DNA, which results in the inhibition of DNA synthesis . Compared to cytarabine, this compound shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate .
Biochemical Pathways
This compound affects the DNA synthesis pathway in cancer cells . By competing with cytidine for incorporation into DNA, it inhibits DNA synthesis and disrupts the normal cell cycle . This leads to the death of cancer cells and prevents the growth and spread of the cancer .
Pharmacokinetics
This compound is metabolized to Ara-C, which is transformed intracellularly to active arabinosyl cytosine triphosphate (Ara-CTP) and inactive deaminated metabolite .
Result of Action
The result of this compound’s action is the inhibition of DNA synthesis in cancer cells, leading to cell death . This can help to slow the growth and spread of the cancer . This compound has shown considerable uptake in solid tumour cells and has the potential to treat solid tumours such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .
Action Environment
This compound is designed to overcome the limitations of cytarabine, such as minimal uptake in solid tumours . It has been created with the intent of overcoming resistance mechanisms including reduced expression of the human equilibrative nucleoside transporter 1 (hENT1) required for cytarabine entry into cells, as well as increased activity of cytidine deaminase (CDA) which breaks down the active metabolite of cytarabine, ara-CTP . Therefore, the efficacy and stability of this compound can be influenced by these and potentially other environmental factors within the body .
Análisis Bioquímico
Biochemical Properties
Elacytarabine is a prodrug that is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . This conversion allows this compound to compete with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis . Compared to cytarabine, this compound shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis .
Cellular Effects
This compound has shown considerable uptake in solid tumor cells . It is designed to overcome the limitations of cytarabine, such as minimal uptake in solid tumors . As a result, it has the potential to treat solid tumors such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .
Molecular Mechanism
As a prodrug, this compound is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . It then competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis . This mechanism of action allows this compound to have increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis .
Temporal Effects in Laboratory Settings
It is known that this compound and its analog CP-4126 were converted to the parent compounds both inside and outside the cell (35-45%) . After exposure to this compound, ara-CTP and dFdCTP levels continued to increase not only during exposure but also during 120 min after removal of the this compound .
Metabolic Pathways
This compound is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase . This conversion allows this compound to compete with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis
Transport and Distribution
This compound and its analog CP-4126 showed a nucleoside-transporter independent uptake . Inside the cell, this compound and CP-4126 predominantly localized in the membrane and cytosolic fraction, leading to a long retention after removal of the medium .
Subcellular Localization
It is known that inside the cell, this compound and its analog CP-4126 predominantly localized in the membrane and cytosolic fraction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Elacytarabine is synthesized through an esterification reaction between cytarabine and elaidic acid. This process involves the conjugation of the fatty acid to the nucleoside analog, enhancing its lipophilicity and cellular uptake .
Industrial Production Methods: The industrial production of this compound involves large-scale esterification under controlled conditions to ensure high yield and purity. The process typically includes the use of lipid vector technology to overcome the low response rate and resistance mechanisms associated with cytarabine .
Análisis De Reacciones Químicas
Types of Reactions: Elacytarabine undergoes several chemical reactions, including:
Oxidation: Conversion to its active form, cytarabine triphosphate.
Reduction: Limited due to its stable ester linkage.
Substitution: Incorporation into DNA, inhibiting DNA synthesis
Common Reagents and Conditions:
Oxidation: Requires deoxycytidine kinase for conversion to cytarabine triphosphate.
Substitution: Occurs under physiological conditions within the cell
Major Products Formed:
Cytarabine Triphosphate: The active form that inhibits DNA synthesis.
Aplicaciones Científicas De Investigación
Elacytarabine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their derivatives.
Biology: Investigated for its cellular uptake mechanisms and intracellular retention properties.
Medicine: Primarily used in the treatment of acute myeloid leukemia, with ongoing research into its efficacy against solid tumors such as non-small cell lung cancer, malignant melanoma, and ovarian cancer
Industry: Utilized in the development of new chemotherapeutic agents and drug delivery systems
Comparación Con Compuestos Similares
Cytarabine: The parent compound, used in the treatment of leukemia.
Gemcitabine: Another nucleoside analog used in the treatment of various cancers.
Decitabine: Used in the treatment of myelodysplastic syndromes and acute myeloid leukemia
Comparison: Elacytarabine is unique due to its lipophilic nature, allowing for better cellular uptake and retention compared to cytarabine. It also bypasses resistance mechanisms associated with nucleoside transporters and cytidine deaminase, making it more effective in certain cases .
Propiedades
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFGNMFWNBOBGE-FNNZEKJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031218 | |
| Record name | Cytarabine-5′-elaidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
CP-4055 is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, CP-4055 is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, CP-4055 shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine. | |
| Record name | Elacytarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
101235-34-1, 188181-42-2 | |
| Record name | 5'-Oleoyl cytarabine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elacytarabine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elacytarabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05494 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytarabine-5′-elaidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELACYTARABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does elacytarabine exert its anti-tumor activity?
A: this compound, a prodrug, is metabolized intracellularly into Ara-C triphosphate (Ara-CTP). Ara-CTP then competes with cytidine triphosphate for incorporation into DNA, ultimately inhibiting DNA synthesis and leading to cell death. [, , , ]
Q2: How does this compound overcome the resistance mechanisms associated with cytarabine?
A: this compound's lipophilic nature allows it to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1), a transporter protein often downregulated in cytarabine-resistant cells. [, , , ] Additionally, this compound shows prolonged intracellular retention of Ara-CTP and reduced degradation by deoxycytidine deaminase, contributing to its enhanced activity compared to cytarabine. [, , ]
Q3: What is the molecular formula and weight of this compound?
A: While the provided research papers do not explicitly state the molecular formula and weight, they mention that this compound is a fatty acid derivative of cytarabine formed by esterification with elaidic acid. [, , , ] Based on this information, the molecular formula can be deduced as C26H43N3O7 and the molecular weight as 509.63 g/mol.
Q4: Is there any information available regarding the spectroscopic characterization of this compound?
A4: The provided abstracts do not contain information on spectroscopic data for this compound.
Q5: How does the pharmacokinetic profile of this compound differ from cytarabine?
A: this compound exhibits a longer elimination half-life than cytarabine, leading to prolonged exposure of leukemic cells to the active metabolite Ara-CTP. [, ] Clinical studies observed a terminal elimination half-life of around 9 hours for this compound compared to 0.1-0.2 hours for cytarabine. []
Q6: How does cholesterol level affect the pharmacokinetics of this compound?
A: Pharmacokinetic modeling revealed that cholesterol levels influence the size of the compartment representing this compound released from its liposomal formulation. [] This suggests that cholesterol may play a role in the distribution and release of this compound from its carrier.
Q7: Is the expression level of hENT1 a reliable predictive biomarker for this compound response?
A: While some studies suggested that hENT1 expression might influence cytarabine response, current data are insufficient to confirm its role as a predictive biomarker for this compound efficacy. [, , ] A Phase II study concluded that hENT1 expression levels do not significantly predict the activity of this compound. []
Q8: What are the known mechanisms of resistance to this compound?
A: Research indicates that this compound resistance can be induced in vitro, primarily through downregulation of deoxycytidine kinase (dCK), the enzyme responsible for converting this compound to its active metabolite. [] This downregulation leads to decreased Ara-CTP accumulation and consequently, reduced efficacy.
Q9: What is the safety profile of this compound?
A: Clinical trials have demonstrated that this compound is generally well-tolerated. [, , ] The most frequently reported grade 3/4 adverse events include thrombocytopenia, febrile neutropenia, leukopenia, anemia, and neutropenia. [] Liver toxicity has been identified as dose-limiting in Phase I trials. []
Q10: What are the current strategies to improve the delivery and targeting of this compound?
A: this compound is currently formulated as a liposomal formulation for intravenous administration. [] Further research is needed to explore alternative drug delivery systems and targeting strategies that could enhance its therapeutic index and potentially overcome the limitations observed in single-agent therapy.
Q11: What are the potential future directions for this compound research?
A11: Future research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
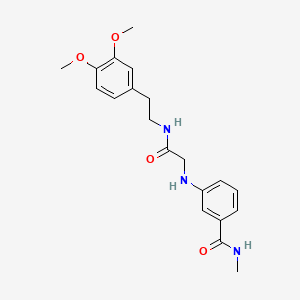
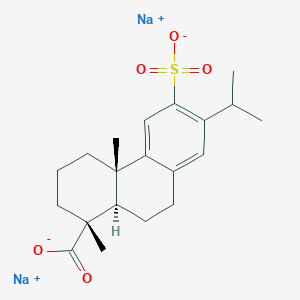

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)

